3-chloro-5-(dimethylamino)pyridine-4-carbonitrile
Description
3-Chloro-5-(dimethylamino)pyridine-4-carbonitrile is a pyridine derivative featuring a chloro group at position 3, a dimethylamino group at position 5, and a cyano group at position 4. Its molecular formula is C₈H₉ClN₃, with a molecular weight of 182.62 g/mol (calculated based on structural analogs in and ).
Properties
CAS No. |
211571-68-5 |
|---|---|
Molecular Formula |
C8H8ClN3 |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
3-chloro-5-(dimethylamino)pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H8ClN3/c1-12(2)8-5-11-4-7(9)6(8)3-10/h4-5H,1-2H3 |
InChI Key |
JZRYYEPFBZYQOV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=CC(=C1C#N)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-(dimethylamino)pyridine-4-carbonitrile typically involves the chlorination of 5-(dimethylamino)pyridine-4-carbonitrile. One common method includes the use of thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 5-(dimethylamino)pyridine-4-carbonitrile in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-chloro-5-(dimethylamino)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The dimethylamino group can be oxidized to form N-oxides.
Reduction: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are utilized.
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include N-oxides of the original compound.
Reduction: Products include primary amines derived from the reduction of the carbonitrile group.
Scientific Research Applications
3-chloro-5-(dimethylamino)pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-chloro-5-(dimethylamino)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chloro group can participate in covalent bonding with nucleophilic sites on proteins, while the dimethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions. The carbonitrile group can act as a bioisostere for other functional groups, modulating the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on pyridine and pyrimidine rings significantly alter physicochemical properties. Key comparisons include:
3-Chloro-5-ethoxypyridine-4-carbonitrile (CAS 153463-57-1)
- Structure : 3-Cl, 5-OCH₂CH₃, 4-CN.
- Molecular Formula : C₈H₇ClN₂O.
- Molecular Weight : 182.61 g/mol.
- Key Differences: The ethoxy group (-OCH₂CH₃) is less basic than dimethylamino, reducing solubility in acidic conditions. Lower hydrogen-bonding capacity compared to dimethylamino derivatives.
- Synthesis : Likely involves ethoxy substitution via alkoxylation of chlorinated pyridine intermediates .
6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile
- Structure : 6-Cl, 4-CH₃, 2-Ph, 5-CN.
- Molecular Formula : C₁₃H₉ClN₂.
- Molecular Weight : 228.68 g/mol.
- Key Differences: Phenyl and methyl groups enhance hydrophobicity, reducing aqueous solubility. Chloro and cyano groups at adjacent positions may sterically hinder reactions.
- Synthesis : Phosphorus oxychloride-mediated chlorination of pyridine precursors .
4-Amino-6-[4-(dimethylamino)phenyl]-2-phenyl-5-pyrimidinecarbonitrile (4f)
- Structure : Pyrimidine core with 4-NH₂, 6-(4-N(CH₃)₂Ph), 2-Ph, 5-CN.
- Molecular Formula : C₁₉H₁₆N₆.
- Molecular Weight : 328.37 g/mol.
- Melting Point : 162°C.
- Key Differences: Pyrimidine ring increases hydrogen-bonding sites compared to pyridine analogs.
- Synthesis : Three-component reaction under thermal aqueous conditions .
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
- Structure : 5-Cl, 6-piperazinyl, 3-CN.
- Molecular Formula : C₁₇H₂₀ClN₇.
- Molecular Weight : 365.85 g/mol.
- Key Differences: Piperazine linker introduces conformational flexibility and basicity. Potential for enhanced bioavailability due to tertiary amine motifs .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Notable Properties |
|---|---|---|---|---|---|
| 3-Chloro-5-(dimethylamino)pyridine-4-carbonitrile | Pyridine | 3-Cl, 5-N(CH₃)₂, 4-CN | 182.62 | Not reported | High basicity, moderate hydrophilicity |
| 3-Chloro-5-ethoxypyridine-4-carbonitrile | Pyridine | 3-Cl, 5-OCH₂CH₃, 4-CN | 182.61 | Not reported | Lower basicity, higher lipophilicity |
| 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile | Pyridine | 6-Cl, 4-CH₃, 2-Ph, 5-CN | 228.68 | Not reported | High hydrophobicity, steric hindrance |
| 4-Amino-6-[4-(dimethylamino)phenyl]-2-phenyl-5-pyrimidinecarbonitrile (4f) | Pyrimidine | 4-NH₂, 6-(4-N(CH₃)₂Ph), 2-Ph, 5-CN | 328.37 | 162 | Enhanced hydrogen bonding, biological relevance |
| 5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile | Pyridine | 5-Cl, 6-piperazinyl, 3-CN | 365.85 | Not reported | Conformational flexibility, drug-like properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
